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Compound of Interest

Compound Name:
Tert-butyl 4-iodopiperidine-1-

carboxylate

Cat. No.: B1311319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates in the synthesis

of crizotinib, a potent tyrosine kinase inhibitor. The document outlines the principal synthetic

routes, offering detailed experimental protocols for the preparation of crucial molecular

fragments. Quantitative data is systematically presented in tabular format to facilitate

comparison and analysis. Furthermore, signaling pathway and experimental workflow diagrams

are provided to visually articulate the complex chemical and biological processes involved.

Introduction
Crizotinib (Xalkori®) is a first-in-class anaplastic lymphoma kinase (ALK) inhibitor used in the

treatment of non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action also includes

the inhibition of c-MET and ROS1 tyrosine kinases.[3][4] The synthesis of this complex

molecule relies on the efficient construction of several key intermediates. This guide focuses on

the preparation of these pivotal precursors, providing a valuable resource for researchers and

professionals in the field of drug development and medicinal chemistry.

Key Intermediates and Synthetic Strategies
The synthesis of crizotinib can be approached through several convergent strategies, which

generally involve the coupling of a substituted aminopyridine core with a chiral side chain and a

piperidinyl-pyrazole moiety. The primary key intermediates in these synthetic routes are:
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1-(2,6-dichloro-3-fluorophenyl)ethanone

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

2-Amino-5-chloro-3-methylbenzoic acid

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-

carboxylate

5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

The following sections detail the synthesis of these intermediates, supported by experimental

protocols and quantitative data.

Synthesis of 1-(2,6-dichloro-3-
fluorophenyl)ethanone
This aryl ketone is a fundamental building block, serving as the precursor to the chiral alcohol

side chain of crizotinib.

Table 1: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

Starting
Material

Reagents Solvent
Reaction
Condition
s

Yield Purity
Referenc
e

2,6-

dichloro-3-

fluoro-

bromobenz

ene

i-PrMgCl,

AcCl
THF -15°C to rt 85% >98%

J. Med.

Chem.

2011, 54,

18, 6342-

6363

Experimental Protocol: Synthesis of 1-(2,6-dichloro-3-
fluorophenyl)ethanone
To a solution of 1-bromo-2,6-dichloro-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran

(THF) at -15°C under a nitrogen atmosphere is added isopropylmagnesium chloride (1.1 eq)
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dropwise, maintaining the temperature below -10°C. The mixture is stirred for 1 hour at this

temperature, followed by the slow addition of acetyl chloride (1.2 eq). The reaction is then

allowed to warm to room temperature and stirred for an additional 2 hours. Upon completion,

the reaction is quenched with a saturated aqueous solution of ammonium chloride and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is

purified by column chromatography on silica gel to afford 1-(2,6-dichloro-3-

fluorophenyl)ethanone.

Synthesis of (S)-1-(2,6-dichloro-3-
fluorophenyl)ethanol
The stereochemistry of this chiral alcohol is critical for the biological activity of crizotinib.

Asymmetric reduction of the corresponding ketone is the most common approach for its

synthesis.

Table 2: Asymmetric Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Starting
Material

Catalyst/
Reagents

Solvent
Reaction
Condition
s

Yield

Enantiom
eric
Excess
(ee)

Referenc
e

1-(2,6-

dichloro-3-

fluorophen

yl)ethanon

e

(S)-(-)-α,α-

diphenyl-2-

pyrrolidine

methanol,

BMS

THF 0°C to rt 98% 96%

J. Med.

Chem.

2011, 54,

18, 6342-

6363

1-(2,6-

dichloro-3-

fluorophen

yl)ethanon

e

RuBr₂--

INVALID-

LINK--,

KOtBu, H₂

2-propanol
40°C, 10

atm H₂
100% 98.5% [5]

Experimental Protocol: Asymmetric Reduction
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A solution of 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq) in anhydrous THF is cooled to

0°C. To this solution is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) followed by

the dropwise addition of a solution of borane-methyl sulfide complex (BMS, 1.5 eq) in THF. The

reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and

stirred for an additional 4 hours. The reaction is carefully quenched by the slow addition of

methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined

organic layers are washed with saturated sodium bicarbonate solution and brine, dried over

anhydrous sodium sulfate, and concentrated. The crude product is purified by flash

chromatography to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid
This substituted anthranilic acid derivative is a key component of an alternative synthetic route

for the crizotinib core.

Table 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

Starting
Material

Reagents Solvent
Reaction
Condition
s

Yield Purity
Referenc
e

2-Amino-3-

methylbenz

oic acid

N-

Chlorosucc

inimide

(NCS)

DMF Reflux, 3h 83%
Not

specified
[6]

2-Amino-3-

methylbenz

oic acid

Dichlorohy

dantoin,

Benzoyl

peroxide

DMF 110°C, 1h 87.0% 99.1% [7]

Experimental Protocol: Chlorination of 2-Amino-3-
methylbenzoic acid
In a round-bottomed flask, 2-amino-3-methylbenzoic acid (1.0 eq) is dissolved in N,N-

dimethylformamide (DMF). N-Chlorosuccinimide (NCS, 1.1 eq) is added in portions, and the

mixture is heated to reflux for 3 hours.[6] After cooling to room temperature, the reaction
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mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with

water, and dried to afford 2-amino-5-chloro-3-methylbenzoic acid.[6]

Synthesis of the Piperidinyl-Pyrazole Boronate
Ester
This intermediate is crucial for the Suzuki coupling reaction to form the piperidinyl-pyrazole

moiety of crizotinib.

Table 4: Synthesis of tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-

yl]piperidine-1-carboxylate

Starting
Material

Reagents Solvent
Reaction
Condition
s

Yield Purity
Referenc
e

tert-Butyl

4-(4-iodo-

1H-

pyrazol-1-

yl)piperidin

e-1-

carboxylate

Isopropylm

agnesium

chloride, 2-

Isopropoxy

-4,4,5,5-

tetramethyl

-1,3,2-

dioxaborol

ane

THF
-10°C to

25°C
80-90% >98%

Org.

Process

Res. Dev.

2011, 15,

5, 1018-

1026

Experimental Protocol: Borylation of Iodo-pyrazole
To a solution of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq) in

anhydrous THF at -10°C is added isopropylmagnesium chloride (1.5 eq) dropwise. The

reaction mixture is stirred at this temperature for 1 hour and then warmed to room temperature

for 2 hours. The mixture is then cooled to 0°C, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-

dioxaborolane (1.5 eq) is added. The reaction is allowed to warm to room temperature and

stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and

the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed
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with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The residue is purified by column chromatography to give the desired boronate ester.

Key Coupling Reactions in Crizotinib Synthesis
The assembly of the final crizotinib molecule often involves a Mitsunobu reaction followed by a

Suzuki coupling.

Mitsunobu Reaction
The chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is coupled with a substituted

nitropyridine via a Mitsunobu reaction.

Table 5: Mitsunobu Reaction for Crizotinib Synthesis

Alcohol
Nucleoph
ile

Reagents Solvent
Reaction
Condition
s

Yield
Referenc
e

(S)-1-(2,6-

dichloro-3-

fluorophen

yl)ethanol

3-Hydroxy-

2-

nitropyridin

e

DIAD,

PPh₃
Toluene 0°C to rt 80-85% [8]

Experimental Protocol: Mitsunobu Reaction
To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), 3-hydroxy-2-nitropyridine

(1.1 eq), and triphenylphosphine (1.5 eq) in toluene at 0°C is added diisopropyl

azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is stirred at 0°C for 30 minutes

and then at room temperature for 16 hours. The solvent is removed under reduced pressure,

and the residue is purified by column chromatography to yield the ether product.

Suzuki Coupling
The final carbon-carbon bond formation is typically achieved through a Suzuki coupling of the

brominated aminopyridine intermediate with the piperidinyl-pyrazole boronate ester.

Table 6: Suzuki Coupling in Crizotinib Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/op200131n
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl
Halide

Boronate
Ester

Catalyst/
Base

Solvent
Reaction
Condition
s

Yield
Referenc
e

5-Bromo-3-

[(1R)-1-

(2,6-

dichloro-3-

fluorophen

yl)ethoxy]p

yridin-2-

amine

tert-Butyl

4-[4-

(4,4,5,5-

tetramethyl

-1,3,2-

dioxaborol

an-2-

yl)-1H-

pyrazol-1-

yl]piperidin

e-1-

carboxylate

Pd(PPh₃)₄,

Na₂CO₃

Dioxane/W

ater
85°C 75-85% [8]

Experimental Protocol: Suzuki Coupling
A mixture of 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (1.0 eq),

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-

carboxylate (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate

(2.0 eq) in a mixture of dioxane and water is heated to 85°C under a nitrogen atmosphere for

12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried, and concentrated. The crude product is

then subjected to deprotection of the Boc group using HCl in dioxane to afford crizotinib.

Visualizing the Synthetic Pathways and Mechanism
of Action
To provide a clearer understanding of the synthetic logistics and the biological context of

crizotinib, the following diagrams have been generated.
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Side Chain Synthesis

Core Synthesis

Pyrazole Moiety Synthesis

Final Assembly

1-(2,6-dichloro-3-
fluorophenyl)ethanone

(S)-1-(2,6-dichloro-3-
fluorophenyl)ethanol

Asymmetric
Reduction

(R)-3-(1-(2,6-dichloro-3-fluorophenyl)
ethoxy)-2-nitropyridine3-Hydroxy-2-nitropyridine

Mitsunobu
Reaction (R)-3-(1-(2,6-dichloro-3-fluorophenyl)

ethoxy)pyridin-2-amine
Reduction 5-Bromo-3-((R)-1-(2,6-dichloro-3-

fluorophenyl)ethoxy)pyridin-2-amine

Bromination

Crizotinib (Boc-protected)

Suzuki
Coupling

tert-Butyl 4-(4-iodo-1H-pyrazol-
1-yl)piperidine-1-carboxylate

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-
1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]

piperidine-1-carboxylate
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Crizotinib
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Click to download full resolution via product page

Caption: A convergent synthetic route to crizotinib.
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Caption: Crizotinib mechanism of action on ALK, ROS1, and MET signaling.

Conclusion
The synthesis of crizotinib is a testament to the advancements in modern synthetic organic

chemistry. The strategic use of key intermediates in convergent pathways allows for the

efficient and stereoselective construction of this important therapeutic agent. This guide has
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provided a detailed overview of the synthesis of these crucial building blocks, complete with

experimental procedures and quantitative data, to aid researchers in their drug discovery and

development endeavors. A thorough understanding of these synthetic routes is paramount for

the continued optimization and production of crizotinib and the development of next-generation

kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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